Ethanethiol, 2-[(9-anthracenylmethyl)amino]-
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Overview
Description
Ethanethiol, 2-[(9-anthracenylmethyl)amino]- is a compound that combines the structural features of ethanethiol and anthracene This compound is characterized by the presence of an ethanethiol group attached to an anthracenylmethyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-[(9-anthracenylmethyl)amino]- typically involves the reaction of 9-anthracenemethanol with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-[(9-anthracenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Cycloaddition: The anthracene moiety can undergo [4+4] cycloaddition reactions under UV light.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Cycloaddition: UV light and suitable solvents like dichloromethane.
Major Products Formed
Oxidation: Disulfides.
Substitution: N-alkyl or N-acyl derivatives.
Cycloaddition: Cycloadducts with altered photophysical properties.
Scientific Research Applications
Ethanethiol, 2-[(9-anthracenylmethyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as luminescent polymers and sensors
Mechanism of Action
The mechanism of action of Ethanethiol, 2-[(9-anthracenylmethyl)amino]- involves its interaction with various molecular targets:
Thiol Group: Can form disulfide bonds, affecting redox states.
Amino Group: Participates in hydrogen bonding and nucleophilic reactions.
Anthracene Moiety: Engages in photochemical reactions, leading to dimerization and other photophysical changes.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: Known for its strong odor and use as an odorant in natural gas.
9-Anthracenemethanol: Used in the synthesis of supramolecular assemblies.
Anthracene-9-carboxylic acid: Utilized in photochemical studies
Uniqueness
Ethanethiol, 2-[(9-anthracenylmethyl)amino]- is unique due to its combination of a thiol group, an amino group, and an anthracene moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications .
Properties
CAS No. |
211447-53-9 |
---|---|
Molecular Formula |
C17H17NS |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-(anthracen-9-ylmethylamino)ethanethiol |
InChI |
InChI=1S/C17H17NS/c19-10-9-18-12-17-15-7-3-1-5-13(15)11-14-6-2-4-8-16(14)17/h1-8,11,18-19H,9-10,12H2 |
InChI Key |
ZXCWLEVFAYIQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCS |
Origin of Product |
United States |
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